1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Overview
Description
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with a molecular weight of 231.66 g/mol . It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:
Starting Material: 1-methyl-1H-pyrazolo[3,4-b]pyridine
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Base catalysts such as triethylamine
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Biological Research: The compound is employed in the development of probes for studying enzyme activity and protein interactions.
Industrial Applications: It serves as a building block in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The compound can inhibit enzyme activity by modifying active site residues, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide: A derivative formed by the substitution of the sulfonyl chloride group with an amine.
Uniqueness
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is unique due to its high reactivity and versatility as a synthetic intermediate. The presence of the sulfonyl chloride group allows for a wide range of chemical modifications, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-7-5(3-10-11)2-6(4-9-7)14(8,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHDFNHDSFLDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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